molecular formula C13H15NO4 B1601613 Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate CAS No. 36848-69-8

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Cat. No. B1601613
Key on ui cas rn: 36848-69-8
M. Wt: 249.26 g/mol
InChI Key: YHESBDUINPOZFB-UHFFFAOYSA-N
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Patent
US05302727

Procedure details

25.7 g (1.1 mol eq.) of sodium in small pieces were added gradually to a solution of 198 g (1.1 mol) of homoveratronitrile in 500 ml of diethyl carbonate in such a manner that the temperature remained at approximately 100°. Thereafter, the reaction mixture was heated to reflux for 1 hour, evaporated under reduced pressure, treated with cooled water, acidified with 70 ml of glacial acetic acid and extracted with ether. The combined organic extracts were dried and evaporated. The residual oil was distilled in a high vacuum, whereby ethyl 3,4-dimethoxyphenylcyanoacetate was obtained, b.p. 170°-172°/70 Pa. HPLC purity >99%.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[C:2](#[N:14])[CH2:3][C:4]1[CH:13]=[CH:12][C:9]([O:10][CH3:11])=[C:6]([O:7][CH3:8])[CH:5]=1.[C:15](=O)([O:19]CC)[O:16][CH2:17][CH3:18]>>[CH3:8][O:7][C:6]1[CH:5]=[C:4]([CH:3]([C:2]#[N:14])[C:15]([O:16][CH2:17][CH3:18])=[O:19])[CH:13]=[CH:12][C:9]=1[O:10][CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
198 g
Type
reactant
Smiles
C(CC1=CC(OC)=C(OC)C=C1)#N
Name
Quantity
500 mL
Type
reactant
Smiles
C(OCC)(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained at approximately 100°
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with cooled water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C(=O)OCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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